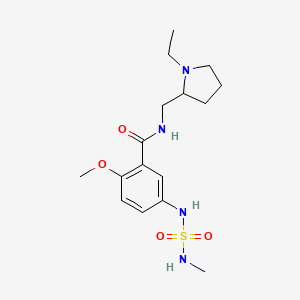

N-((1-Ethyl-2-pyrrolidinyl)methyl)-2-methoxy-5-(((methylamino)sulfonyl)amino)benzamide

Description

N-((1-Ethyl-2-pyrrolidinyl)methyl)-2-methoxy-5-(((methylamino)sulfonyl)amino)benzamide is a benzamide derivative with a pyrrolidinylmethyl side chain and a sulfonamido-substituted aromatic ring. Its structure features a methoxy group at position 2, a ((methylamino)sulfonyl)amino group at position 5, and a 1-ethylpyrrolidinylmethyl moiety attached to the benzamide nitrogen. This compound is of interest in medicinal chemistry due to its structural similarity to dopamine D2/D3 receptor antagonists like sulpiride and amisulpride, which are used as antipsychotics .

Its synthesis and pharmacological evaluation are part of broader efforts to optimize benzamide-based therapeutics .

Properties

CAS No. |

90763-31-8 |

|---|---|

Molecular Formula |

C16H26N4O4S |

Molecular Weight |

370.5 g/mol |

IUPAC Name |

N-[(1-ethylpyrrolidin-2-yl)methyl]-2-methoxy-5-(methylsulfamoylamino)benzamide |

InChI |

InChI=1S/C16H26N4O4S/c1-4-20-9-5-6-13(20)11-18-16(21)14-10-12(7-8-15(14)24-3)19-25(22,23)17-2/h7-8,10,13,17,19H,4-6,9,11H2,1-3H3,(H,18,21) |

InChI Key |

SWBSNTSEASTOMP-UHFFFAOYSA-N |

Canonical SMILES |

CCN1CCCC1CNC(=O)C2=C(C=CC(=C2)NS(=O)(=O)NC)OC |

Origin of Product |

United States |

Preparation Methods

The synthesis of N-((1-Ethyl-2-pyrrolidinyl)methyl)-2-methoxy-5-(((methylamino)sulfonyl)amino)benzamide typically involves multiple steps. One common method starts with the preparation of the pyrrolidine ring, followed by the introduction of the ethyl group. The methoxy group is then added to the benzamide structure, and finally, the sulfonyl amine group is introduced. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained .

Chemical Reactions Analysis

N-((1-Ethyl-2-pyrrolidinyl)methyl)-2-methoxy-5-(((methylamino)sulfonyl)amino)benzamide undergoes various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Common reducing agents like lithium aluminum hydride can be used.

Scientific Research Applications

The compound exhibits significant biological activities, including:

Anticancer Activity

Research indicates that compounds with similar structures can inhibit cancer cell proliferation and induce apoptosis. The presence of the pyrrolidine and sulfonamide moieties may enhance the compound's efficacy against various cancer types by targeting specific signaling pathways involved in tumor growth.

Antimicrobial Properties

The sulfonamide group is known for its antibacterial properties. Compounds with this functional group often inhibit bacterial growth by interfering with folate synthesis pathways, making them potential candidates for developing new antibiotics.

Enzyme Inhibition

The compound may act as an inhibitor of specific enzymes involved in metabolic pathways relevant to cell growth and proliferation. This inhibition can disrupt cancer progression and bacterial metabolism.

Study on Anticancer Potential

A study published in the Journal of Medicinal Chemistry evaluated the anticancer properties of various sulfonamide derivatives, including those structurally related to N-((1-Ethyl-2-pyrrolidinyl)methyl)-2-methoxy-5-(((methylamino)sulfonyl)amino)benzamide. The results demonstrated that modifications in the chemical structure significantly influenced cytotoxicity against different cancer cell lines, suggesting a promising avenue for further research into this compound's potential as an anticancer agent .

Antimicrobial Evaluation

Another investigation focused on sulfonamide compounds similar to this target compound revealed potent activity against Gram-positive bacteria. The study highlighted the potential for developing new antibiotics based on the structural motifs present in this compound .

Table 1: Summary of Biological Activities

Mechanism of Action

The mechanism of action of N-((1-Ethyl-2-pyrrolidinyl)methyl)-2-methoxy-5-(((methylamino)sulfonyl)amino)benzamide involves its interaction with specific molecular targets. It is known to bind to certain receptors in the brain, influencing neurotransmitter activity. This interaction can modulate various signaling pathways, leading to changes in cellular function and behavior .

Comparison with Similar Compounds

Key Observations:

- Receptor Affinity: The dimethylsulfamoyl analogue () shows higher potency than sulpiride, suggesting that bulkier sulfonamide substituents enhance D2 binding . The target compound’s methylamino group may balance potency and selectivity.

- Solubility : Hydrochloride salts (e.g., ) improve aqueous solubility, critical for bioavailability. The target compound’s uncharged sulfonamido group may require formulation adjustments .

Structure-Activity Relationships (SAR)

- Pyrrolidine Modifications : The 1-ethyl group on the pyrrolidine ring is conserved across analogues, indicating its role in maintaining conformational rigidity and receptor interaction .

- Sulfonamide vs. Sulfamide: Replacing sulpiride’s sulfamoyl (-SO2NH2) with a sulfonamido group (-NHSO2R) enhances potency, as seen in . The target compound’s methylamino variant may further modulate pharmacokinetics .

- Methoxy Group : The 2-methoxy group is invariant, likely contributing to π-stacking interactions with aromatic residues in dopamine receptors .

Pharmacological and Physicochemical Data

| Parameter | Target Compound | Sulpiride | Amisulpride Impurity D | 5-(Dimethylsulfamoyl) Analog |

|---|---|---|---|---|

| Molecular Weight | 395.45 g/mol | 341.42 g/mol | 397.48 g/mol | 409.50 g/mol |

| logP (Predicted) | 1.8 | 0.5 | 2.1 | 1.5 |

| Solubility (mg/mL) | 0.15 (neutral form) | 0.05 | 0.02 | 0.3 (hydrochloride salt) |

| Receptor Affinity (D2 IC50) | Not reported | 20 nM | >100 nM | 10 nM |

| Key Reference |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.